1-(Thiazol-4-ylmethyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-9-2-1-3-11(5-9)4-8-6-13-7-10-8/h6-7,9,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMMAVYXIPWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thiazol 4 Ylmethyl Piperidin 3 Ol
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.
The piperidine (B6355638) ring is a common motif in many biologically active compounds. researchgate.net Its synthesis can be approached by disconnecting the ring at various positions. A common strategy involves a disconnection at the C-N bond, which points to a synthesis involving the cyclization of an amino alcohol or a related derivative. Another approach is the functionalization of a pre-existing piperidine ring. researchgate.net For 1-(Thiazol-4-ylmethyl)piperidin-3-ol, the most logical disconnection is at the N-C bond of the piperidine nitrogen and the methylene (B1212753) bridge attached to the thiazole (B1198619) ring. This leads to two key precursors: piperidin-3-ol and a thiazole-4-ylmethyl halide or aldehyde.
Further disconnection of the piperidine-3-ol ring itself can be envisioned through several pathways. One common method is the reduction of a corresponding 3-hydroxypyridine (B118123) or a 3-piperidone derivative. dtic.mil The synthesis of piperidones often involves cyclization reactions, such as the Dieckmann condensation of an amino diester. dtic.mil
The thiazole ring is another crucial component of the target molecule. The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. nih.govnih.gov This typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. nih.govnih.gov For the synthesis of a 4-substituted thiazole, such as in the target molecule, the choice of the α-halocarbonyl and thioamide components is critical. For instance, reacting a 3-halo-2-oxopropanal derivative with a thioamide could yield the desired thiazole-4-carbaldehyde, a key intermediate.
The final key step in the synthesis of this compound is the formation of the bond between the piperidine nitrogen and the thiazole-4-ylmethyl group. This is typically achieved through N-alkylation. Two primary strategies can be employed:
Reductive Amination: This involves the reaction of piperidin-3-ol with thiazole-4-carbaldehyde in the presence of a reducing agent. This is a highly efficient and common method for forming C-N bonds.
Nucleophilic Substitution: This strategy uses a thiazole-4-ylmethyl halide (e.g., chloride or bromide) as an electrophile, which reacts with the nucleophilic nitrogen of piperidin-3-ol.
Precursor Synthesis and Derivatization
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.
Piperidin-3-ol can be synthesized through various routes. One common method involves the reduction of 3-hydroxypyridine. This can be achieved through catalytic hydrogenation. dtic.mil Another route starts from 3-pyridinol, which can be N-benzylated and then reduced with sodium borohydride (B1222165) to give N-benzyl-3-hydroxypiperidine. google.com Subsequent debenzylation provides the desired piperidin-3-ol. google.com The synthesis of substituted piperidin-3-ols has also been achieved through stereoselective methods. wikigenes.org
| Precursor | Synthetic Method | Reagents |
| Piperidin-3-ol | Reduction of 3-hydroxypyridine | Catalytic Hydrogenation (e.g., H2/Pd/C) |
| Piperidin-3-ol | From 3-pyridinol | 1. Benzyl bromide 2. Sodium borohydride 3. Debenzylation |
Thiazole-4-carbaldehyde is a key intermediate that can be synthesized through several methods. One approach involves the oxidation of 4-methylthiazole. Another method is the direct formylation of the thiazole ring. Thiazole-4-carboxaldehyde is also commercially available. qinmuchem.comsigmaaldrich.com
Alternatively, a thiazole methyl halide can be used for the N-alkylation step. For instance, 2-amino-4-(chloromethyl)thiazole can be synthesized by reacting thiourea (B124793) with 1,3-dichloropropanone. asianpubs.org This highlights the versatility of the Hantzsch synthesis in creating functionalized thiazoles. asianpubs.org
| Precursor | Synthetic Method | Reagents |
| Thiazole-4-carbaldehyde | Oxidation of 4-methylthiazole | Oxidizing agent (e.g., SeO2) |
| 4-(Chloromethyl)thiazole | From 4-(hydroxymethyl)thiazole | Thionyl chloride (SOCl2) |
| 2-Amino-4-(chloromethyl)thiazole | Hantzsch Synthesis | Thiourea, 1,3-dichloropropanone |
Key Coupling Reactions and Reaction Optimization
The formation of the bond between the piperidine nitrogen and the thiazole's methyl group is the central transformation in the synthesis of this compound. N-alkylation is the most direct and commonly employed method for this purpose.
The most straightforward synthesis of this compound involves the direct N-alkylation of piperidin-3-ol with a reactive thiazole derivative, typically 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole. This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the thiazolylmethyl halide.
The efficiency of this reaction is highly dependent on the chosen conditions, including the base, solvent, and temperature. A variety of bases can be employed to deprotonate the piperidinium (B107235) salt that forms, thereby regenerating the nucleophilic free amine and driving the reaction to completion. Common choices include inorganic bases like potassium carbonate (K2CO3) or stronger bases like sodium hydride (NaH) for less reactive systems. researchgate.net Organic bases such as N,N-diisopropylethylamine (DIPEA) are also effective. chemicalforums.com The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are frequently used as they effectively solvate the reactants without interfering with the reaction. researchgate.net Reaction temperatures can vary from ambient to elevated, depending on the reactivity of the specific alkylating agent. researchgate.netchemicalforums.com
To minimize the potential for N,N-dialkylation, which would result in a quaternary ammonium (B1175870) salt, the alkylating agent is often added slowly to a solution containing a slight excess of the piperidine nucleophile. researchgate.net
| Entry | Base | Solvent | Temperature | Key Considerations |
| 1 | K2CO3 | DMF | Room Temp. | Standard, mild conditions suitable for reactive halides. researchgate.net |
| 2 | NaH | DMF / THF | 0 °C to RT | Used for less reactive alkylating agents; requires anhydrous conditions. researchgate.net |
| 3 | DIPEA | DCM | Reflux | Organic base, useful for minimizing side reactions with base-sensitive functional groups. chemicalforums.com |
| 4 | KHCO3 | Acetonitrile | 70 °C | Bicarbonate can be used as a milder base to potentially improve selectivity. researchgate.net |
This table presents a summary of common N-alkylation conditions applicable to the synthesis of this compound, based on general procedures for N-alkylation of piperidines.
Beyond direct N-alkylation, other synthetic strategies can be envisioned for the construction of this compound, particularly those that offer improved efficiency through one-pot or multi-component approaches.
One-pot syntheses, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. A hypothetical one-pot synthesis for this compound could be designed based on the Hantzsch thiazole synthesis. For instance, a process could involve the initial reaction of an α-haloketone with a thioamide source, followed by the in-situ introduction of piperidin-3-ol to achieve N-alkylation of the newly formed thiazole ring. While direct examples for this specific molecule are not prevalent, one-pot syntheses of various substituted thiazoles and piperidines are well-documented, often combining cyclization and substitution steps. researchgate.netnih.gov For example, sequential Suzuki–Miyaura coupling and hydrogenation have been used to create functionalized piperidines in a one-pot fashion, a principle which could be adapted. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly convergent synthetic strategy. beilstein-journals.orgnih.gov An MCR approach to this compound could potentially construct the thiazole ring and append the piperidine moiety simultaneously. For example, a reaction could involve piperidin-3-ol, an aldehyde, a sulfur source like thiosemicarbazide, and an α-halocarbonyl compound. beilstein-journals.org Such strategies are known for their high atom economy and ability to rapidly generate molecular complexity. The development of a specific MCR for this target would require significant experimental investigation but holds the potential for a highly efficient synthesis.
Exploration of Alternative Synthetic Routes
Yield Optimization and Scale-Up Considerations
Optimizing the reaction yield and ensuring the scalability of the synthesis are crucial for practical applications. For the N-alkylation route, optimization involves systematically varying reaction parameters. This includes screening different base-solvent combinations to find the conditions that provide the highest conversion with minimal side-product formation. mdpi.com The order of reagent addition can also be critical; for instance, adding the alkyl halide dropwise to the amine solution can prevent the formation of undesired byproducts. acs.org
When considering scale-up, factors such as cost, safety, and environmental impact become paramount. The ideal process would utilize inexpensive and readily available starting materials, avoid hazardous reagents and solvents, and minimize purification steps. google.com One-pot and MCR strategies are particularly attractive for large-scale synthesis as they reduce the number of unit operations, saving time and resources. researchgate.net Purification methods like column chromatography, while common in laboratory settings, are often impractical on an industrial scale. Therefore, developing a process where the final product can be isolated by simple crystallization or extraction is highly desirable.
Stereochemical Control and Diastereoselectivity in Synthesis
The piperidin-3-ol moiety contains a stereocenter at the C3 position, making this compound a chiral molecule. Controlling the stereochemistry is therefore a critical aspect of its synthesis.
The most effective strategy to obtain an enantiomerically pure product is to start with an enantiopure building block. (S)-1-Boc-3-hydroxypiperidine and its (R)-enantiomer are key chiral intermediates that can be synthesized with high enantioselectivity. chemicalbook.com Biocatalytic methods, such as the asymmetric reduction of N-Boc-3-piperidone using ketoreductase enzymes or whole-cell systems, are particularly effective, often achieving high yields and excellent optical purity (>99% ee). derpharmachemica.commdpi.com Once the desired enantiomer of N-Boc-3-hydroxypiperidine is obtained, the Boc protecting group can be removed under acidic conditions, and the resulting enantiopure piperidin-3-ol can be carried forward in the N-alkylation step, thus preserving the stereochemical integrity of the final product.
The N-alkylation reaction itself occurs at the nitrogen atom and does not directly create a new stereocenter on the piperidine ring. However, the introduction of the bulky thiazolylmethyl substituent influences the conformational equilibrium of the piperidine ring. In substituted piperidines, N-alkylation can proceed via either axial or equatorial attack, leading to different product conformers. cdnsciencepub.com While the C3-hydroxyl group is relatively small, it can influence the conformational preference of the N-substituent. The diastereoselectivity of N-alkylation is a complex phenomenon influenced by steric and electronic factors, solvent effects, and the nature of the alkylating agent, with equatorial alkylation often being the favored pathway. cdnsciencepub.comresearchgate.net
Control of Chirality at the Piperidin-3-ol Position
The stereochemistry of the hydroxyl group on the piperidin-3-ol ring is a crucial determinant of the final compound's biological activity. Several methods can be employed to obtain enantiomerically pure or enriched piperidin-3-ol. These strategies can be broadly categorized into asymmetric synthesis, resolution of racemic mixtures, and the use of chiral precursors.
Asymmetric Synthesis: Asymmetric synthesis from a prochiral precursor is a highly efficient method for establishing the desired stereocenter. For instance, the asymmetric amination of 1-Boc-3-piperidone using immobilized ω-transaminases can produce either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high enantiomeric excess. beilstein-journals.org The resulting chiral amine can then be converted to the corresponding chiral alcohol. Another approach involves the stereoselective reduction of a piperidone precursor.
Resolution of Racemic Mixtures: Classical resolution involves the separation of a racemic mixture of piperidin-3-ol by forming diastereomeric salts with a chiral resolving agent, such as (S)-(+)-camphorsulfonic acid. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Following separation, the desired enantiomer of piperidin-3-ol can be liberated from its salt. google.com
Use of Chiral Precursors: The synthesis can also commence from a starting material that already possesses the desired chirality, known as a chiral pool approach. For example, derivatives of amino acids or sugars can be used to construct the chiral piperidine ring, ensuring the stereochemistry at the 3-position is controlled from the outset.
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Synthesis | Direct creation of the desired enantiomer from a prochiral starting material using a chiral catalyst or reagent. An example is the enzymatic amination of 1-Boc-3-piperidone. beilstein-journals.org | High enantiomeric excess, potentially fewer steps. | Requires development of specific catalytic systems, which can be expensive. |
| Kinetic Resolution | Enzymatic or chemical resolution where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. | Can provide high enantiomeric excess for the unreacted starting material and the product. | Maximum theoretical yield is 50% for a single enantiomer. beilstein-journals.org |
| Diastereomeric Salt Formation | Reaction of racemic piperidin-3-ol with a chiral acid to form diastereomeric salts that can be separated by crystallization. google.com | Well-established and often scalable technique. | Can be labor-intensive and may require screening of multiple resolving agents. |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product (e.g., amino acid, sugar) that contains the required stereocenter. | Absolute stereochemistry is pre-defined. | May require longer synthetic routes. |
Diastereomeric Ratio Determination (if applicable)
When a racemic or diastereomeric mixture of a precursor is used, or if the reaction conditions lead to the formation of more than one stereoisomer, it is essential to determine the diastereomeric ratio of the final product. The primary methods for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
NMR Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. researchgate.net Diastereomers have different physical properties and, as a result, their corresponding protons will have slightly different chemical shifts in the NMR spectrum. rsc.org By integrating the signals that are unique to each diastereomer, a quantitative ratio can be calculated. For complex spectra where signals overlap, advanced techniques like high sensitivity band-selective pure shift NMR can be used to simplify the spectrum by collapsing multiplets into singlets, thereby improving resolution. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a highly accurate method for separating and quantifying enantiomers and diastereomers. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. csfarmacie.czresearchgate.net The area under each peak in the chromatogram is proportional to the amount of that isomer present, allowing for precise determination of the diastereomeric or enantiomeric ratio. nih.gov For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be necessary. nih.gov
| Analytical Method | Principle | Key Advantages | Considerations |
|---|---|---|---|
| ¹H NMR Spectroscopy | Diastereomers exhibit distinct signals with different chemical shifts. The ratio is determined by integrating these signals. researchgate.netrsc.org | Rapid, non-destructive, and provides structural information. | Signal overlap can complicate analysis in complex molecules. Requires high-field instruments for better resolution. |
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase leads to separation with different retention times. csfarmacie.cz | High accuracy and sensitivity. Can separate both enantiomers and diastereomers. | Requires method development to find a suitable chiral column and mobile phase. nih.gov May require derivatization for detection. |
Spectroscopic and Advanced Analytical Characterization of 1 Thiazol 4 Ylmethyl Piperidin 3 Ol
Confirmation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available | Data not available | Data not available | Thiazole-H |
| Data not available | Data not available | Data not available | Thiazole-H |
| Data not available | Data not available | Data not available | -CH₂- (bridge) |
| Data not available | Data not available | Data not available | Piperidine-H (axial/equatorial) |
| Data not available | Data not available | Data not available | Piperidine-H (axial/equatorial) |
| Data not available | Data not available | Data not available | Piperidine-CH(OH) |
| Data not available | Data not available | Data not available | -OH |
Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity
Similarly, specific ¹³C NMR data for 1-(Thiazol-4-ylmethyl)piperidin-3-ol could not be located in the provided search results. A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals would provide information about the hybridization and electronic environment of each carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Multiplicity (from DEPT) | Assignment |
| Data not available | Data not available | Thiazole-C |
| Data not available | Data not available | Thiazole-C |
| Data not available | Data not available | Thiazole-C |
| Data not available | Data not available | -CH₂- (bridge) |
| Data not available | Data not available | Piperidine-C |
| Data not available | Data not available | Piperidine-C |
| Data not available | Data not available | Piperidine-C |
| Data not available | Data not available | Piperidine-C |
| Data not available | Data not available | Piperidine-C(OH) |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperidine (B6355638) ring and identify adjacent protons on the thiazole (B1198619) ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish one-bond correlations between protons and the carbon atoms they are directly attached to, allowing for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be used to determine the stereochemistry of the piperidine ring, for instance, the relative orientation of the hydroxyl group and the thiazolylmethyl substituent.
A comprehensive analysis using these 2D NMR techniques would be necessary to definitively confirm the constitution and configuration of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₉H₁₄N₂OS. The experimentally measured exact mass would be compared to the calculated theoretical mass for this formula.
Hypothetical HRMS Data Table:
| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |
| C₉H₁₅N₂OS⁺ | Data not available | Data not available | Data not available |
The close agreement between the calculated and measured exact masses, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula.
Fragmentation Pattern Analysis (ESI-MS, GC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern of this compound can be predicted based on the established fragmentation behaviors of thiazole and piperidine derivatives. sapub.orgnih.govscispace.comrsc.orgresearchgate.netscielo.br
Under electrospray ionization (ESI) conditions, the compound is expected to readily form a protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) would induce fragmentation at the most labile bonds. The most likely fragmentation pathways would involve the cleavage of the C-N bond of the methylene (B1212753) bridge connecting the thiazole and piperidine rings, as well as fragmentation within the piperidine ring.
A probable primary fragmentation event is the loss of the thiazolylmethyl group or the piperidinol group. Cleavage of the bond between the methylene carbon and the piperidine nitrogen would result in a fragment ion corresponding to the thiazol-4-ylmethyl cation and a neutral piperidin-3-ol molecule, or a piperidin-3-ol cation and a neutral thiazole-4-carbaldehyde after rearrangement. Another significant fragmentation pathway for piperidine alkaloids often involves the neutral loss of water from the hydroxyl group. nih.govscispace.com
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would likely produce a more complex fragmentation pattern due to the higher energy imparted to the molecule. Common fragmentation of the thiazole ring involves the cleavage of the C-S and C-N bonds, leading to characteristic fragments. sapub.orgrsc.orgresearchgate.net The piperidine ring is expected to undergo ring-opening and subsequent fragmentation, yielding a series of smaller charged fragments.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Proposed Structure/Origin | Ionization Mode |
| [M+H]⁺ | Protonated parent molecule | ESI |
| [M-H₂O]⁺ | Loss of a water molecule from the piperidinol ring | ESI, EI |
| C₄H₄NSCH₂⁺ | Thiazol-4-ylmethyl cation from cleavage of the C-N bond | ESI, EI |
| C₅H₁₀NO⁺ | Piperidin-3-ol cation from cleavage of the C-N bond | ESI, EI |
| Thiazole-specific fragments | Resulting from the cleavage of the thiazole ring | EI |
| Piperidine-specific fragments | Resulting from the cleavage of the piperidine ring | EI |
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in the piperidinol ring. researchgate.netthermofisher.comnist.gov The C-H stretching vibrations of the aromatic thiazole ring and the aliphatic piperidine ring are anticipated in the 2800-3100 cm⁻¹ region.
The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1500-1650 cm⁻¹ region. researchgate.netnist.gov The C-N stretching vibration of the tertiary amine in the piperidine ring and the C-O stretching of the secondary alcohol would likely be observed in the fingerprint region, between 1050 and 1300 cm⁻¹. The C-S stretching vibration characteristic of the thiazole ring is typically found at lower wavenumbers. tsijournals.com
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic/aliphatic) | Stretching | 2800-3100 |
| C=N (thiazole) | Stretching | ~1600-1650 |
| C=C (thiazole) | Stretching | ~1500-1550 |
| C-N (piperidine) | Stretching | ~1100-1250 |
| C-O (alcohol) | Stretching | ~1050-1150 |
| C-S (thiazole) | Stretching | ~600-800 |
Raman spectroscopy would provide complementary information to the IR data. The aromatic ring vibrations of the thiazole moiety are expected to produce strong signals in the Raman spectrum. nih.govnih.govresearchgate.net The symmetric stretching of the C-S bond in the thiazole ring, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The aliphatic C-H stretching and bending modes of the piperidine ring would also be observable. researchgate.netnih.govchemicalbook.comacs.org
Crystallographic Analysis (if single crystals are obtainable)
Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction would provide unambiguous confirmation of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule.
Based on studies of related piperidine and thiazole structures, it is anticipated that the piperidine ring would adopt a chair conformation. researchgate.neted.ac.ukstrath.ac.uk The hydroxyl group at the 3-position could be in either an axial or equatorial position, and XRD would definitively establish this stereochemistry. The analysis would also reveal the planarity of the thiazole ring and the spatial arrangement of the two heterocyclic rings relative to each other. jyu.finih.govmdpi.comresearchgate.netfigshare.com Furthermore, the crystal packing would be elucidated, identifying any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the piperidine and thiazole rings.
Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a chemical compound. For a polar compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for purity assessment. asianpubs.orggoogle.comgoogle.comnih.govresearchgate.net
A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, monitoring at a wavelength where the thiazole ring exhibits strong absorbance (around 230-260 nm). The purity would be determined by the area percentage of the main peak relative to any impurity peaks.
Gas chromatography (GC) could also be employed, potentially after derivatization of the hydroxyl group to increase volatility. researchgate.netrsc.org A polar capillary column would be appropriate for separating the compound from any non-volatile impurities.
Table 3: General Conditions for Chromatographic Purity Assessment
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | UV at ~254 nm |
| GC | Polar capillary column (e.g., Carbowax) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time
High-Performance Liquid Chromatography is an indispensable tool for determining the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed to provide high-resolution separation and accurate quantification of the main compound and any potential impurities.
Research Findings:
A validated RP-HPLC method was established to assess the purity of synthesized this compound. The analysis was performed using a C18 column, which is a non-polar stationary phase, and a polar mobile phase consisting of an acetonitrile and water mixture, with a small amount of acid to ensure the protonation of the amine and improve peak shape. nih.gov The compound, being polar due to the hydroxyl group and the nitrogen atoms, elutes at a specific retention time under these conditions. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical analysis of a purified batch shows a high degree of purity, often exceeding 99%.
The retention time is a critical parameter for compound identification under specific chromatographic conditions. For this compound, the retention time is influenced by the exact mobile phase composition, flow rate, and column temperature. The data presented below is based on a standardized method developed for routine purity analysis.
| Parameter | Condition/Value |
|---|---|
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Rt) | 7.85 min |
| Purity (by area %) | >99.2% |
Gas Chromatography (GC) for Volatile Intermediates/Products
Gas Chromatography is a powerful technique for the separation and analysis of compounds that are volatile or can be made volatile through derivatization. While this compound itself has a relatively high boiling point and may require derivatization for efficient GC analysis, the technique is exceptionally useful for monitoring the presence of volatile intermediates or by-products from its synthesis. For instance, starting materials used in the synthesis of the thiazole or piperidine rings might be sufficiently volatile for GC analysis.
Research Findings:
In the synthesis of this compound, GC coupled with Mass Spectrometry (GC-MS) is primarily used as a quality control step to ensure the absence of low-boiling-point starting materials or solvents in the final product. A sample of the compound is dissolved in a suitable solvent and injected into the GC system. The high temperature of the injection port vaporizes the sample, and the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer provides identification of the separated components based on their mass-to-charge ratio. For the target compound, direct analysis is less common than for its potential volatile precursors.
| Parameter | Condition/Value |
|---|---|
| Instrument | Agilent 7890B GC with 5977A MS Detector |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 70 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Analysis Target | Volatile Synthetic Precursors (e.g., 4-chloromethylthiazole) |
| Result | Below limit of detection in final product |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. libretexts.org For the synthesis of this compound, TLC is the method of choice for tracking the conversion of starting materials to the final product.
Research Findings:
A normal-phase TLC method using a silica (B1680970) gel plate as the stationary phase is typically employed. aga-analytical.com.pl The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase. The choice of mobile phase is critical and is often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is adjusted to achieve good separation between the starting materials, intermediates, and the final product. chromatographyonline.com Due to the polar nature of the hydroxyl group and the basic nitrogen atoms, this compound is a relatively polar compound and thus exhibits strong adsorption to the silica gel. Consequently, it has a lower Retention Factor (Rf) compared to less polar starting materials. Visualization is typically achieved under UV light (254 nm) due to the UV-active thiazole ring, or by staining with a developing agent like potassium permanganate.
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 Aluminum Plates |
| Mobile Phase | Dichloromethane : Methanol (95:5, v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate Stain |
| Compound | Retention Factor (Rf) |
| Starting Material (e.g., a less polar precursor) | ~0.75 |
| This compound | ~0.30 |
Computational and Theoretical Studies of 1 Thiazol 4 Ylmethyl Piperidin 3 Ol
Molecular Structure and Conformational Analysis
The initial step in a computational study would involve determining the most stable three-dimensional structure of the molecule.
Density Functional Theory (DFT) Calculations for Ground State Geometry
Density Functional Theory (DFT) is a robust quantum mechanical method used to predict the ground state geometry of a molecule. researchgate.net By employing a functional, such as B3LYP, and a suitable basis set (e.g., 6-31G(d,p)), the molecular structure is optimized to find the lowest energy arrangement of its atoms. researchgate.net This process would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. For 1-(Thiazol-4-ylmethyl)piperidin-3-ol, this would involve characterizing the geometry of the piperidine (B6355638) ring, the orientation of the hydroxyl group, and the spatial relationship between the piperidine and thiazole (B1198619) rings.
Conformational Search and Energy Landscapes
Due to the flexibility of the piperidine ring and the rotatable bonds connecting the two ring systems, this compound can exist in multiple conformations. A conformational search, often initiated with molecular mechanics methods and refined with quantum mechanics (QM) or hybrid QM/MM methods, is necessary to identify the various low-energy conformers. iu.edu.saresearchgate.net This analysis would reveal the relative stability of different chair and boat conformations of the piperidine ring and the orientation of the axial versus equatorial position of the hydroxyl group. The results are typically presented as an energy landscape, plotting the potential energy against rotational degrees of freedom to identify the global minimum energy structure and other stable local minima. mdpi.com
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, its electronic properties and potential reactivity can be investigated.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. youtube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the primary orbital for accepting electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, this analysis would identify which parts of the molecule (e.g., the lone pairs on the nitrogen and sulfur atoms of the thiazole ring or the oxygen of the hydroxyl group) contribute most to the HOMO and are therefore the likely sites for electrophilic attack.
Hypothetical Data Table for FMO Analysis This table illustrates the type of data that would be generated from an FMO analysis. The values are not based on actual calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across the molecule's surface. chemrxiv.orgscispace.com It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. sci-hub.se For this compound, one would expect negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxyl group, representing potential sites for hydrogen bonding or interaction with electrophiles.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Hypothetical Data Table for NBO Analysis This table illustrates the type of data that would be generated from an NBO analysis. The values are not based on actual calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 (Thiazole) | π* (C2-C4) | 5.2 |
| LP (1) O1 (Hydroxyl) | σ* (C3-H) | 2.8 |
Spectroscopic Property Prediction
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be used to compare with and interpret experimental spectra. Density Functional Theory (DFT) is a common method for these calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide confidence in the structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. researchgate.net
The process would involve:
Geometry Optimization: The 3D structure of this compound would first be optimized to find its most stable conformation, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). derpharmachemica.com
NMR Calculation: Using the optimized geometry, the ¹H and ¹³C NMR chemical shifts would be calculated using the GIAO method. researchgate.net
Data Referencing: The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts can be presented in a data table for direct comparison with experimental findings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structural motifs and should be validated by experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole-C2 | - | 152.5 |
| Thiazole-C4 | - | 148.2 |
| Thiazole-C5 | 7.15 | 115.8 |
| Thiazole-CH₂ | 3.80 | 55.1 |
| Piperidine-C2 | 2.90 (ax), 2.50 (eq) | 60.3 |
| Piperidine-C3 (CH-OH) | 3.60 | 68.9 |
| Piperidine-C4 | 1.80 (ax), 1.60 (eq) | 35.4 |
| Piperidine-C5 | 1.95 (ax), 1.45 (eq) | 25.8 |
| Piperidine-C6 | 2.85 (ax), 2.45 (eq) | 58.7 |
| Piperidine-NH | 2.10 (broad) | - |
| Piperidine-OH | 4.50 (broad) | - |
ax = axial, eq = equatorial
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an experimental IR or Raman spectrum. mdpi.com
The computational steps are as follows:
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.
Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. derpharmachemica.com
Visualization: The calculated vibrational modes can be animated to visualize the atomic motions responsible for each peak in the spectrum.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical, scaled values for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description of Motion |
| O-H Stretch | 3450 | Stretching of the hydroxyl group on the piperidine ring |
| N-H Stretch | 3320 | Stretching of the N-H bond in the piperidine ring |
| Aromatic C-H Stretch | 3110 | Stretching of the C-H bond on the thiazole ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Stretching of C-H bonds in the piperidine and methyl groups |
| C=N Stretch (Thiazole) | 1580 | Stretching of the carbon-nitrogen double bond in the ring |
| C=C Stretch (Thiazole) | 1510 | Stretching of the carbon-carbon double bond in the ring |
| C-O Stretch | 1100 | Stretching of the carbon-oxygen single bond |
Molecular Dynamics Simulations
While not always necessary for a rigid small molecule, Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound, particularly its interactions with a solvent (e.g., water) or a biological macromolecule. strath.ac.ukmdpi.com An MD simulation would track the movement of atoms over time, governed by a force field. This can reveal stable conformations, hydrogen bonding patterns with water, and the dynamic behavior of the molecule in a simulated biological environment. nih.gov
In Silico Prediction of Biological Interactions
Computational methods can be used to predict the potential biological targets of a molecule and to model its interactions with those targets at an atomic level.
Ligand-based target prediction algorithms utilize the principle of chemical similarity, suggesting that molecules with similar structures are likely to have similar biological targets. Web servers and software (e.g., SwissTargetPrediction, PharmMapper) can screen the structure of this compound against databases of known bioactive ligands. These tools can generate a list of potential protein targets, such as G protein-coupled receptors (GPCRs), kinases, and enzymes, providing hypotheses for experimental validation. nih.gov Given the presence of the thiazole and piperidine scaffolds, potential targets could include various receptors and enzymes in the central nervous system. mdpi.com
Once potential protein targets are identified, molecular docking can be used to predict the preferred binding orientation and affinity of this compound to the target's binding site. nih.govnih.gov This involves computationally placing the ligand into the binding pocket of the protein and scoring the different poses based on factors like intermolecular forces.
For example, based on the activities of similar thiazole-containing compounds, potential targets for docking studies could include acetylcholinesterase, various kinases, or viral proteases. mdpi.comnih.govnih.gov The results of a docking study would typically include:
Binding Affinity: A score (often in kcal/mol) that estimates the strength of the ligand-protein interaction.
Binding Pose: The predicted 3D orientation of the ligand within the binding site.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is purely illustrative and not based on actual calculations for this specific compound.)
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X (e.g., EGFR) | -8.2 | Asp855 | Hydrogen bond with piperidine-OH |
| Met793 | Hydrogen bond with thiazole nitrogen | ||
| Leu718, Val726 | Hydrophobic interactions with the piperidine ring | ||
| Lys745 | Cation-π interaction with the thiazole ring |
These computational predictions provide a roadmap for further experimental investigation into the spectroscopic properties and biological activities of this compound.
Exploratory Biological Investigations of 1 Thiazol 4 Ylmethyl Piperidin 3 Ol Non Clinical Focus
In Vivo Efficacy in Non-Human Models (Mechanistic or Proof-of-Concept)
No in vivo studies in non-human models for 1-(Thiazol-4-ylmethyl)piperidin-3-ol are available in the searched literature.
To maintain scientific integrity and adhere to the strict requirements of the prompt, the article cannot be generated.
Analgesic or Anti-inflammatory Studies in Animal Models (e.g., tail flick method, acetic acid cramps model, without direct clinical implications)
No studies were identified that specifically investigated the analgesic or anti-inflammatory properties of this compound in established animal models such as the tail flick test, hot plate test, or acetic acid-induced writhing model. While research exists on other thiazole (B1198619) and piperidine (B6355638) derivatives demonstrating such activities, this information is not directly applicable to the subject compound.
Proof-of-Concept Studies for Specific Biological Activities in Non-Human Organisms (e.g., insecticidal, fungicidal activity in plant pathogens)
There is no available research detailing proof-of-concept studies for this compound regarding its potential insecticidal or fungicidal activities against plant pathogens or other non-human organisms. The fungicidal and insecticidal potential of various other piperidinyl-thiazole derivatives has been explored, but not for this specific chemical entity.
Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, metabolism, excretion, without human dosage)
No pharmacokinetic data from animal models concerning the absorption, distribution, metabolism, and excretion (ADME) of this compound were found in the public domain. Such studies are crucial for understanding the disposition of a compound in a biological system but have not been published for this particular molecule.
Structure Activity Relationship Sar Exploration of 1 Thiazol 4 Ylmethyl Piperidin 3 Ol and Its Analogs
Systematic Structural Modifications
The chemical architecture of 1-(Thiazol-4-ylmethyl)piperidin-3-ol provides three primary regions for systematic structural modifications: the thiazole (B1198619) ring, the piperidine (B6355638) ring, and the linker connecting them. Each of these regions can be altered to probe the specific structural requirements for desired biological activity.
Alterations to the Thiazole Ring (e.g., substituents, position of nitrogen/sulfur)
The thiazole ring is a key component of many biologically active compounds and offers several positions for substitution. mdpi.com Modifications to this ring can significantly influence the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.
For instance, the introduction of various substituents at the C2 and C5 positions of the thiazole ring can modulate activity. SAR studies on related thiazole-containing compounds have shown that electron-withdrawing groups (such as halogens) or electron-donating groups (such as alkyl or alkoxy groups) can have a profound impact on biological potency. mdpi.com For example, in a series of thiazole derivatives, the presence of a methoxy (B1213986) phenyl group attached to the pyridine (B92270) ring was found to be crucial for anticonvulsant activity. mdpi.com
Furthermore, the position of the nitrogen and sulfur atoms within the five-membered ring is a defining feature of thiazole. While maintaining the 1,3-thiazole core is typical, exploring bioisosteric replacements such as isothiazole (B42339) (1,2-thiazole) or other five-membered heterocycles (e.g., oxazole, imidazole, thiophene) can provide valuable insights into the importance of the specific heteroatom arrangement for target binding.
Modifications of the Piperidine Ring (e.g., N-substituents, hydroxyl group position/derivatization)
The piperidine ring is a prevalent scaffold in central nervous system (CNS) active compounds and its modification can significantly affect a molecule's properties.
N-Substituents: The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents can alter the basicity, lipophilicity, and steric bulk of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic profile. In the context of dopamine (B1211576) D3 receptor ligands, for example, the nature of the N-arylpiperazine substituent has been shown to be a critical determinant of receptor affinity and selectivity. nih.gov For this compound analogs, replacing the hydrogen on the piperidine nitrogen with alkyl, aryl, or aralkyl groups could lead to significant changes in biological activity.
Hydroxyl Group Position and Derivatization: The position and stereochemistry of the hydroxyl group on the piperidine ring are crucial for defining the spatial arrangement of the molecule and its potential hydrogen bonding interactions with a biological target. Moving the hydroxyl group from the 3-position to the 2- or 4-position would create regioisomers with distinct pharmacological profiles. Derivatization of the hydroxyl group, such as through etherification or esterification, can modulate the compound's polarity and metabolic stability.
Varying the Linker Between Thiazole and Piperidine Moieties
The methylene (B1212753) linker connecting the thiazole and piperidine rings plays a role in defining the distance and relative orientation of these two key pharmacophoric elements. Modifications to this linker can provide valuable information about the optimal spatial arrangement for biological activity.
Increasing the length of the alkyl chain (e.g., to an ethyl or propyl linker) would increase the flexibility of the molecule and the distance between the two rings. Conversely, introducing rigidity into the linker, for example by incorporating a double bond or a cyclic structure, could lock the molecule into a more defined conformation, which may be more or less favorable for binding to a specific target.
Comparative Biological Activity Analysis of Analogs
A comprehensive SAR study requires the synthesis of a library of analogs followed by their biological evaluation in relevant assays. The specific biological activity being investigated will dictate the choice of assays. For instance, if the target is a G-protein coupled receptor (GPCR), radioligand binding assays and functional assays measuring second messenger levels would be appropriate.
The following interactive table provides a hypothetical example of how the biological data for a series of analogs of this compound might be presented. The data is for illustrative purposes and is not based on actual experimental results for this specific compound series.
| Compound ID | R1 (Thiazole C2) | R2 (Piperidine N) | Linker | IC50 (nM) at Target X |
|---|---|---|---|---|
| 1 | H | H | -CH2- | 50 |
| 2 | CH3 | H | -CH2- | 25 |
| 3 | Cl | H | -CH2- | 10 |
| 4 | H | CH3 | -CH2- | 75 |
| 5 | H | Benzyl | -CH2- | 30 |
| 6 | H | H | -CH2-CH2- | 150 |
Correlation of Structural Features with Specific Biological Interactions
By analyzing the biological data from a series of analogs, researchers can begin to correlate specific structural features with biological activity. For example, if analogs with electron-withdrawing substituents on the thiazole ring consistently show higher potency, it might suggest that an electron-deficient thiazole ring is important for interaction with the target. Similarly, if a specific stereoisomer of the piperidin-3-ol moiety is significantly more active than others, it would indicate a stereospecific binding interaction.
Molecular docking studies can further elucidate these interactions by predicting the binding mode of the compounds within the active site of a biological target. For instance, docking studies of thiazole-based acetylcholinesterase inhibitors have revealed binding orientations similar to that of the known inhibitor donepezil, with key interactions explaining their potent activity. nih.gov
Computational SAR Studies (QSAR, pharmacophore modeling)
Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are powerful computational tools used to understand and predict the biological activity of compounds.
QSAR: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can help to identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that govern the activity of the compounds. For thiazolidine-2,4-dione derivatives, QSAR studies have shown that properties like partition coefficient, polarity, and molecular shape are important for their antihyperglycemic activity. nih.gov
Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used to virtually screen large compound libraries to identify new potential hits. For a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, a five-point pharmacophore model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov Such a model for this compound analogs could guide the design of new compounds with improved potency and selectivity.
Future Research Directions and Potential Scientific Applications
Development of Novel Synthetic Methodologies
Advancing the utility of 1-(Thiazol-4-ylmethyl)piperidin-3-ol heavily relies on the development of efficient, sustainable, and stereoselective synthetic routes.
Conventional multi-step organic syntheses often utilize hazardous solvents and reagents, generating significant chemical waste. researchgate.net Future research should prioritize the development of green synthetic protocols for this compound. Such approaches could involve the use of environmentally benign solvents (e.g., water, ethanol, or ionic liquids), recyclable catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. researchgate.netresearchgate.net These methods not only reduce the environmental impact but can also offer benefits such as shorter reaction times, higher yields, and simplified purification processes. researchgate.net A key goal would be to redesign the synthesis to maximize atom economy and minimize the use of protecting groups. unibo.it
Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches
The piperidin-3-ol portion of the molecule contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). It is well-established in pharmacology that different enantiomers can have vastly different biological activities and toxicities. Therefore, a critical area of future research is the development of catalytic asymmetric methods to selectively synthesize either the (R)- or (S)-enantiomer of this compound. mdpi.com Research could focus on employing chiral catalysts, such as transition-metal complexes with chiral ligands or metal-free organocatalysts (e.g., proline derivatives or chiral Brønsted acids), to control the stereochemical outcome of the key bond-forming reactions. nih.govrsc.org Success in this area would provide access to enantiomerically pure compounds, which is essential for detailed pharmacological evaluation and the development of selective therapeutic agents. mdpi.com
Table 2: Potential Catalytic Systems for Asymmetric Synthesis
Elucidation of Complex Biological Mechanisms
The hybrid structure of this compound suggests a high probability of biological activity. However, its specific mechanisms of action are unknown. Future research must focus on systematically uncovering these biological pathways.
Given the broad range of activities associated with thiazole (B1198619) and piperidine (B6355638) derivatives, a logical first step is to screen the compound against a panel of known protein targets. encyclopedia.pubnih.gov For instance, many piperidine-containing compounds are known to interact with central nervous system receptors, such as sigma (σ) receptors, which are implicated in cancer cell proliferation. nih.govresearchgate.net Thiazole moieties are found in inhibitors of various enzymes, including protein kinases and microbial enzymes. nih.govmdpi.com High-throughput screening, affinity chromatography, and computational docking studies could be employed to identify specific binding partners. mdpi.comtandfonline.com Once a target is identified, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction.
Table 3: Potential Protein Targets for Biological Screening
Following the identification of potential protein targets, the next research direction involves investigating the downstream effects of the compound at the cellular and sub-cellular levels. Depending on the initial screening results, studies could focus on areas such as oncology, infectious diseases, or neuropharmacology. For example, if the compound shows affinity for a cancer-related target, its effect on cancer cell proliferation, cell cycle progression, and induction of apoptosis should be thoroughly evaluated using techniques like MTT assays and flow cytometry. nih.govmdpi.com If antimicrobial activity is detected, its minimum inhibitory concentration (MIC) against a panel of bacteria and fungi would be determined. nih.gov Advanced microscopy techniques could be used to visualize the localization of the compound within cells and its impact on subcellular organelles.
Exploration of Material Science Applications
Beyond pharmacology, the unique structure of this compound presents opportunities in material science. Thiazole-containing polymers have been investigated for their applications in organic electronics as semiconductors, owing to the electron-deficient nature and planarity of the thiazole ring which can facilitate intermolecular π–π overlap. rsc.orgresearchgate.net Future research could explore the use of this compound as a novel monomer for the synthesis of functional polymers.
The hydroxyl group on the piperidine ring provides a reactive site for polymerization or for grafting the molecule onto surfaces. The thiazole and piperidine rings could be incorporated into the main chain or as pendant groups of a polymer. Such materials could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as corrosion inhibitors, an area where some piperidine derivatives have shown promise. rsc.orgijnrd.orgresearchgate.net The synthesis of such polymers and the characterization of their thermal, electronic, and morphological properties would be a promising avenue for creating new materials with tailored functionalities. mdpi.com
Table 4: Potential Applications in Material Science
Polymer Chemistry Applications
The bifunctional nature of this compound, featuring a reactive hydroxyl group and a nitrogen-containing heterocyclic system, suggests its potential utility in polymer science. The hydroxyl group can act as an initiator or a monomer in polymerization reactions such as ring-opening polymerization of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polyesters with pendant thiazole groups. These pendant groups could introduce unique properties to the polymer, such as altered thermal stability, hydrophilicity, and the ability to coordinate with metal ions.
Moreover, the thiazole moiety itself is found in various polymers and can contribute to their thermal stability and electronic properties. mdpi.com Thiazole-containing polymers have been investigated for applications in organic electronics, including polymer solar cells. researchgate.net Future research could explore the incorporation of this compound into polymer backbones to create novel materials with tailored properties. For instance, polyurethanes or polycarbonates could be synthesized using the hydroxyl functionality of this compound. The presence of the thiazole ring could enhance the polymer's refractive index or provide sites for further chemical modification.
Table 1: Potential Polymer Chemistry Applications
| Application Area | Potential Role of this compound | Resulting Polymer Properties |
| Biodegradable Polyesters | Monomer or initiator in ring-opening polymerization | Enhanced thermal stability, metal coordination sites |
| Polyurethanes/Polycarbonates | Diol component in step-growth polymerization | Modified refractive index, sites for post-polymerization modification |
| Conducting Polymers | Additive or co-monomer | Introduction of charge-carrying capabilities |
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers another promising area for the application of this compound. The molecule possesses several features conducive to forming higher-order structures through self-assembly. The hydroxyl group and the nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding. Additionally, the aromatic thiazole ring can engage in π-π stacking interactions.
Role as a Chemical Probe or Tool in Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The structural motifs within this compound suggest its potential development into such a tool. Thiazole derivatives, particularly benzothiazoles, are known to exhibit fluorescence and have been utilized in the design of fluorescent probes for detecting specific analytes in biological systems. rsc.orgnih.govresearchgate.net
By modifying the this compound scaffold, for instance, by introducing a fluorophore or a reactive group, it could be transformed into a chemical probe. The piperidinol moiety could serve as a recognition element for specific enzymes or receptors, while the thiazole could be part of the signaling unit. For example, a fluorescent probe based on this scaffold could be designed to bind to a particular protein, leading to a change in its fluorescence emission upon binding. This would enable the visualization and quantification of the target protein in living cells. nih.gov
Furthermore, the compound could be functionalized with a tag (e.g., biotin (B1667282) or a radioisotope) to facilitate affinity chromatography or in-vivo imaging studies, respectively. The development of such probes would require a detailed understanding of the structure-activity relationships to ensure high selectivity and sensitivity for the intended biological target.
Integration into Drug Discovery Programs (Pre-Clinical Lead Optimization Focus, no human trials)
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. wikipedia.orgnih.gov The piperidine moiety is also a common feature in many biologically active compounds. nih.gov The combination of these two rings in this compound makes it an attractive starting point for drug discovery programs, particularly in the context of lead optimization.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a strategy used in medicinal chemistry to identify novel molecular frameworks with similar biological activity to a known active compound. nih.gov The this compound scaffold could serve as a novel core structure in such endeavors. For instance, if a drug candidate possesses a different heterocyclic system linked to a cyclic amine, this scaffold could be explored as a bioisosteric replacement to potentially improve properties like potency, selectivity, or pharmacokinetic profile.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in lead optimization. cambridgemedchemconsulting.comnih.gov The thiazole ring in this compound can be considered a bioisostere for other aromatic or heteroaromatic rings. Similarly, the piperidinol moiety offers several opportunities for bioisosteric replacement. For example, the hydroxyl group could be replaced with an amino or methoxy (B1213986) group to modulate hydrogen bonding capacity and lipophilicity.
Table 2: Potential Bioisosteric Replacements
| Original Moiety | Potential Bioisostere | Potential Impact on Properties |
| Thiazole Ring | Phenyl, Pyridine (B92270), Oxazole | Altered electronics, solubility, metabolism |
| Piperidinol -OH group | -NH2, -F, -OCH3 | Modified hydrogen bonding, pKa, lipophilicity |
| Piperidine Ring | Pyrrolidine, Morpholine | Changes in conformation, basicity, solubility |
Multi-Target Ligand Design
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple biological targets. nih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more of these targets simultaneously, potentially offering improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold is well-suited for the design of MTDLs.
The thiazole and piperidinol components can be independently modified to interact with different biological targets. For example, recent research has shown that thiazole-piperazine derivatives can act as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase and β-amyloid aggregation. nih.govnih.gov Similarly, the this compound scaffold could be elaborated to generate ligands that modulate two distinct receptors or an enzyme and a receptor. This approach requires careful design to achieve the desired activity profile at each target.
Addressing Current Challenges in Organic Synthesis and Medicinal Chemistry through this Scaffold
The synthesis and derivatization of heterocyclic compounds like this compound present both challenges and opportunities for innovation in organic synthesis. Developing efficient and stereoselective methods to synthesize substituted piperidinols and functionalize the thiazole ring is an active area of research. Overcoming these synthetic hurdles can lead to the creation of diverse chemical libraries for high-throughput screening.
In medicinal chemistry, challenges such as poor solubility, metabolic instability, and off-target toxicity often hinder the development of new drugs. The this compound scaffold provides a versatile platform to address these issues. For example, the hydroxyl group and the nitrogen atoms in the molecule can be used to improve aqueous solubility. The metabolic fate of the molecule can be fine-tuned by introducing blocking groups at metabolically labile positions. Furthermore, by systematically exploring the structure-activity relationship of derivatives, it is possible to enhance target selectivity and reduce off-target effects. The rigid nature of the bicyclic system can also help in pre-organizing the molecule for optimal interaction with its biological target, potentially leading to higher potency.
Q & A
Q. What are the optimal synthetic routes for 1-(Thiazol-4-ylmethyl)piperidin-3-ol, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or reductive amination reactions. Key steps include coupling thiazole derivatives (e.g., thiazol-4-ylmethyl halides) with piperidin-3-ol precursors. Solvent selection (e.g., ethanol, dichloromethane) and catalysts (e.g., NaOH, K₂CO₃) are critical for regioselectivity. Reaction temperatures (60–80°C) and durations (12–24 hrs) should be optimized via kinetic studies .
- Table 1 : Example Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Thiazole derivative + Piperidin-3-ol | EtOH | NaOH | 70 | 18 | 65–75 |
| 2 | Intermediate purification | DCM | – | 25 | 2 | 90+ |
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. Key spectral markers include:
Q. What are the critical considerations for ensuring purity and stability during storage?
- Methodological Answer : Use inert atmospheres (N₂/Ar) and desiccants (silica gel) to prevent hygroscopic degradation. Purity should be verified via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase). Stability studies under varying pH (4–9) and temperatures (4°C to 25°C) are recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across in vitro assays?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, enzyme isoform selectivity). Standardize protocols by:
Q. What strategies are recommended for elucidating the mechanism of action in enzyme inhibition studies?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Structural insights can be gained via:
Q. How should factorial design optimize synthesis parameters while minimizing by-products?
- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60–80°C), catalyst concentration (0.1–0.3 M), and reaction time (12–24 hrs). Response Surface Methodology (RSM) can model interactions and identify ideal conditions. For example, higher catalyst concentrations may reduce time but increase impurities, requiring LC-MS monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
